molecular formula C10H11NO2 B6165349 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 210688-54-3

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B6165349
CAS No.: 210688-54-3
M. Wt: 177.2
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Description

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of 2,3-dihydro-1H-isoindol-1-ones, which are recognized as privileged structures in drug discovery due to their similarity to biologically active molecules. The core isoindolinone structure is a key pharmacophore, and the 2-hydroxyethyl side chain at the 3-position provides a versatile handle for further chemical modification and derivatization, making this compound a valuable building block for the synthesis of novel chemical entities. Preliminary research on structurally related 3-alkyl-2,3-dihydro-1H-isoindol-1-ones indicates potential for diverse biological activities. One key area of investigation is their potential as therapeutic agents for ischemic stroke. Studies have shown that certain 3-alkyl analogues exhibit potent antiplatelet aggregation activity, effectively inhibiting both adenosine diphosphate-induced and arachidonic acid-induced platelet aggregation. These activities are comparable to or even surpass established treatments like aspirin and 3-n-butylphthalide (NBP). Furthermore, research suggests these compounds can act as effective free radical scavengers, protecting neuronal cells (such as HT22 cells) from reactive oxygen species (ROS)-mediated cytotoxicity and attenuating ischemia/reperfusion-induced oxidative stress in animal models. In vivo studies using middle cerebral artery occlusion models have demonstrated that lead compounds in this class can significantly reduce cerebral infarct size, improve neurobehavioral deficits, and attenuate overall cerebral damage. A critical advantage over some existing therapies is their high oral bioavailability and ability to achieve effective concentrations in brain tissue, making them promising candidates for central nervous system targeting. Beyond neuroscience applications, closely related derivatives have been investigated for other therapeutic indications. For instance, certain 1,3-dihydro-3-(2-hydroxyethyl)-2H-isoindol-1-one derivatives have been explored for their potential in managing conditions associated with gastric acid secretion, such as ulcers and hyperchlorhydria. This product is provided For Research Use Only. It is intended for laboratory research and development purposes and is not classified as a drug. It is strictly not for diagnostic or therapeutic use in humans or animals, nor for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

210688-54-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Sophisticated Spectroscopic and Structural Elucidation Techniques for 3 2 Hydroxyethyl 2,3 Dihydro 1h Isoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the chemical environment of each atom, allowing for the determination of the compound's connectivity and stereochemistry.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.

¹H NMR: The 1D proton NMR spectrum would reveal the number of distinct proton environments and their integrations (relative numbers of protons). The aromatic protons on the isoindolinone core are expected to appear in the downfield region (approx. 7.4-7.9 ppm). The methine proton at the 3-position (NCH), being adjacent to the aromatic ring and nitrogen, would likely resonate around 4.6 ppm. The protons of the hydroxyethyl (B10761427) side chain would present as two methylene (B1212753) groups, one adjacent to the C3 position and the other bearing the hydroxyl group, with characteristic chemical shifts and splitting patterns. A broad singlet for the N-H proton (around 6.9-7.5 ppm) and another for the O-H proton would also be anticipated.

¹³C NMR: The 1D carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear between 122-148 ppm. The key C3 carbon would be expected around 57 ppm, with the side-chain methylene carbons appearing further upfield.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be crucial for tracing the connectivity within the hydroxyethyl side chain, showing a correlation between the two methylene groups (-CH₂-CH₂-OH). It would also help in assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing definitive C-H assignments. This would confirm the assignments of the aromatic C-H groups, the C3-H methine, and the two methylene groups in the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for piecing together the molecular skeleton. For instance, it would show correlations from the C3 proton to the aromatic carbons and the carbonyl carbon, and from the N-H proton to C3 and the carbonyl carbon, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, NOESY could show correlations between the C3 proton and the protons of the side chain, providing insight into the preferred orientation of the hydroxyethyl group relative to the isoindolinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
C=O (C1)-~171H-7, H-3, N-H
N-H (N2)~7.0 (br s)-C1, C3, C7a
C3~4.6 (dd)~57C1, C4, C7a, C1'
Aromatic CH (C4-C7)~7.4 - 7.9 (m)~122 - 132Correlations to adjacent and ortho/para carbons within the aromatic ring
Aromatic Quaternary (C3a, C7a)-~132, ~148H-3, H-4, H-7, N-H
-CH₂- (C1')~2.0 (m)~35C3, C2'
-CH₂-OH (C2')~3.7 (m)~60C1', OH
-OHvariable (br s)-C2'

Note: Predicted values are based on data from 3-alkyl-substituted analogues and general chemical shift principles. Actual experimental values may vary.

In modern structural analysis, computational chemistry plays a significant role. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts and coupling constants for a proposed structure. arxiv.org These predicted parameters can then be compared with experimental data to confirm a structural assignment or to distinguish between possible isomers. This approach is particularly valuable when experimental data is ambiguous or when authentic reference compounds are unavailable. For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, computational modeling could provide a theoretical spectrum to support assignments made from experimental data on analogues. arxiv.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one (molecular formula C₁₀H₁₁NO₂), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 177.19 g/mol .

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Expected fragmentation pathways could include:

Loss of the hydroxyethyl side chain (•CH₂CH₂OH).

Loss of water (H₂O) from the side chain.

Cleavage of the isoindolinone ring system.

Analysis of these fragment ions helps to confirm the presence of the hydroxyethyl substituent and the core isoindolinone structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, HRMS would be used to confirm its molecular formula, C₁₀H₁₁NO₂.

Table 2: HRMS Data for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₀H₁₁NO₂[M+H]⁺178.0863
C₁₀H₁₁NO₂[M+Na]⁺200.0682
C₁₀H₁₁NO₂[M-H]⁻176.0717

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.comamericanpharmaceuticalreview.com These two methods are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. edinst.com

For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, the key expected vibrational bands are:

O-H Stretch: A strong, broad absorption band in the IR spectrum around 3400-3300 cm⁻¹ from the hydroxyl group.

N-H Stretch: A moderate band around 3300-3200 cm⁻¹ from the secondary amide.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain would be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). scialert.net

C=O Stretch: A very strong, sharp absorption in the IR spectrum around 1680-1660 cm⁻¹, characteristic of the five-membered lactam (amide) carbonyl group.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong band in the fingerprint region, around 1050 cm⁻¹, corresponding to the primary alcohol.

Table 3: Predicted Characteristic IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch~3350Strong, Broad
AmideN-H Stretch~3250Medium
Aromatic C-HC-H Stretch>3000Medium
Aliphatic C-HC-H Stretch<3000Medium
Amide CarbonylC=O Stretch~1670Very Strong
Aromatic RingC=C Stretch~1600, ~1470Medium
AlcoholC-O Stretch~1050Strong

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a solid crystal. researchgate.net This technique can definitively determine bond lengths, bond angles, and torsional angles. If a suitable single crystal of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. acs.org

Furthermore, crystallographic data would illuminate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. nih.gov It is highly probable that the hydroxyl group and the amide N-H group would participate in a network of hydrogen bonds, linking adjacent molecules in the crystal lattice. nih.gov These non-covalent interactions are crucial for understanding the physical properties of the solid material. While crystal structures for the exact target molecule are not available, analyses of related 3-substituted isoindolinones have confirmed their general architecture and packing motifs. acs.orgnih.gov

In-depth Spectroscopic and Structural Analysis of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one Remains an Area for Future Investigation

Despite a thorough review of scientific literature and chemical databases, detailed spectroscopic and structural elucidation data for the chemical compound 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one are not currently available. Consequently, a comprehensive analysis based on the specified sophisticated techniques cannot be provided at this time.

The inquiry focused on two key areas of advanced chemical analysis: the use of Hirshfeld surface analysis to understand molecular conformation and intermolecular interactions, and the application of chiroptical spectroscopy for absolute stereochemical assignment. However, no published studies detailing these analyses for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one could be identified.

The carbon atom at the 3-position of the isoindolinone ring is a potential chiral center, which would make chiroptical studies particularly relevant for determining its absolute configuration. The existence of a stereocenter is a prerequisite for a molecule to exhibit chiroptical properties such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Without confirmation of the compound's synthesis and isolation as a chiral substance, information on its chiroptical characteristics remains speculative.

Similarly, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic data, which is obtained through techniques like X-ray diffraction. The absence of any crystal structure data for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one in the scientific literature means that a Hirshfeld surface analysis has not been performed.

While extensive research exists for structurally related isomers, such as N-(2-hydroxyethyl)phthalimide (an isoindoline-1,3-dione), this information is not transferable to the specific constitutional isomer requested. The positioning of the hydroxyethyl group at the 3-position of the isoindol-1-one core would significantly alter the molecule's electronic and steric properties, leading to unique conformational and interactional behaviors.

This lack of available data highlights a gap in the current chemical literature and suggests that 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one may be a novel compound that has yet to be synthesized or fully characterized. Future research endeavors would be necessary to synthesize this molecule and subject it to the advanced spectroscopic and structural analyses outlined in the initial query. Such studies would provide valuable insights into its three-dimensional structure, intermolecular forces, and, if chiral, its stereochemical properties.

Reaction Chemistry and Derivatization Strategies for 3 2 Hydroxyethyl 2,3 Dihydro 1h Isoindol 1 One

Chemical Transformations of the 2-Hydroxyethyl Moiety

The 2-hydroxyethyl substituent at the C-3 position behaves as a typical primary alcohol, making it susceptible to a range of classical transformations including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the 2-hydroxyethyl moiety can be oxidized to yield either the corresponding aldehyde, 2-(1-oxo-1,3-dihydro-2H-isoindol-3-yl)acetaldehyde, or the carboxylic acid, 2-(1-oxo-1,3-dihydro-2H-isoindol-3-yl)acetic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde, while stronger agents will lead to the carboxylic acid. For instance, electrooxidation on a NiO(OH) electrode in an aqueous alkali medium has been shown to convert 1-(2-hydroxyethyl)pyrazole to pyrazole-1-acetic acid in high yield, a transformation that could be analogously applied to this isoindolinone derivative.

Table 1: Representative Oxidation Reactions for Primary Alcohols

Product Reagent(s) Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (DCM), Room Temp
Aldehyde Dess-Martin periodinane (DMP) Dichloromethane (DCM), Room Temp
Carboxylic Acid Potassium permanganate (B83412) (KMnO₄) Basic solution, heat
Carboxylic Acid Jones reagent (CrO₃, H₂SO₄, acetone) Acetone, 0 °C to Room Temp

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or ether, modifying the polarity and steric profile of the side chain.

Esterification: Standard esterification protocols can be applied. The Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for forming esters under mild conditions. libretexts.orgmsu.edu This method is advantageous as it can proceed at room temperature and often results in high yields, even with sterically hindered substrates. msu.edubyjus.com

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, reductive etherification methods can be employed, which involve reacting the alcohol with a carbonyl compound in the presence of a reducing agent. libretexts.orgnih.gov

Halogenation and Other Substitution Reactions

The conversion of the terminal hydroxyl group to a halogen provides a reactive handle for further nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used for these transformations with primary and secondary alcohols. google.commasterorganicchemistry.com These reagents are often preferred over hydrohalic acids (HCl, HBr) because they operate under milder conditions and minimize the risk of carbocation rearrangements. google.comchemrxiv.org The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. rsc.org

Table 2: Common Reagents for Halogenation of Primary Alcohols

Halogen Reagent Byproducts
Chlorine Thionyl chloride (SOCl₂) SO₂, HCl
Bromine Phosphorus tribromide (PBr₃) H₃PO₃
Iodine Phosphorus triiodide (P₃) H₃PO₃

Reactivity at the Lactam Nitrogen (N-2 position)

The nitrogen atom of the γ-lactam ring is a secondary amide and possesses a reactive N-H bond, allowing for functionalization through alkylation and acylation.

Alkylation and Acylation Processes

N-Alkylation: The lactam nitrogen can be deprotonated by a suitable base to form an amide anion, which can then be alkylated with various alkyl halides. This process allows for the introduction of a wide range of substituents at the N-2 position. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

N-Acylation: Acylation of the lactam nitrogen can be accomplished using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group, forming an N-acyl lactam (an imide). N-acylation can influence the electronic properties and conformational rigidity of the isoindolinone system. For instance, N-acylsulfonamides have been used as directing groups in C-H activation reactions on related benzamide (B126) systems. libretexts.org

Reactivity of the Isoindol-1-one Ring System

The benzene (B151609) ring of the isoindolinone core is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the fused lactam ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, the synthesis of 6-amino-2,3-dihydroisoindol-1-one is achieved through the reduction of 6-nitro-isoindolin-1-one, which confirms that nitration occurs on the aromatic ring, likely at the C-6 position (para to the nitrogen). Friedel-Crafts reactions, however, can be challenging on N-acyl aniline (B41778) systems because the Lewis acid catalyst can complex with the carbonyl oxygen or the nitrogen atom, further deactivating the ring. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoindolinone Ring

Reaction Electrophile Expected Major Products
Nitration NO₂⁺ (from HNO₃/H₂SO₄) 6-Nitro-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Bromination Br⁺ (from Br₂/FeBr₃) 6-Bromo-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Sulfonation SO₃ (from fuming H₂SO₄) 3-(2-Hydroxyethyl)-1-oxo-2,3-dihydro-1H-isoindole-6-sulfonic acid

Aromatic Electrophilic and Nucleophilic Substitution Reactions

Aromatic Electrophilic Substitution:

The benzene ring of the isoindolinone nucleus is generally considered to be electron-deficient due to the electron-withdrawing effect of the lactam carbonyl group. This deactivation makes electrophilic aromatic substitution (SEAr) reactions more challenging compared to benzene. ma.edu When such reactions do occur, the substitution is predicted to be directed to the positions meta to the carbonyl group, namely the C5 and C7 positions. This is because the carbocation intermediates (Wheland intermediates) formed by attack at these positions are less destabilized than those formed by attack at the C4 and C6 positions. imperial.ac.uk

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For the isoindolinone core, harsher reaction conditions, such as the use of strong acids or potent electrophiles, would likely be necessary to achieve substitution on the aromatic ring. libretexts.org

Table 1: Predicted Aromatic Electrophilic Substitution Reactions of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one This table is predictive and based on general principles of electrophilic aromatic substitution on deactivated aromatic rings. Specific experimental conditions and outcomes for the named compound are not readily available in the literature.

Reaction Type Reagents Predicted Major Products
Nitration HNO₃, H₂SO₄ 3-(2-hydroxyethyl)-5-nitro-2,3-dihydro-1H-isoindol-1-one and 3-(2-hydroxyethyl)-7-nitro-2,3-dihydro-1H-isoindol-1-one
Bromination Br₂, FeBr₃ 5-bromo-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one and 7-bromo-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
Sulfonation Fuming H₂SO₄ 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one-5-sulfonic acid and 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one-7-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ 5-acyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one and 7-acyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Aromatic Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzene ring of an isoindolinone is generally difficult unless the ring is activated by strongly electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group (e.g., a halogen). wikipedia.org The mechanism typically proceeds through a high-energy Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net

In the absence of such activating groups on 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, nucleophilic substitution would require very harsh conditions and highly reactive nucleophiles. An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism via a benzyne (B1209423) intermediate, which can lead to a mixture of regioisomers. scienceforecastoa.com

Research on related benzo-fused lactams has shown that lithiation of the aromatic ring with strong bases like alkyllithiums, followed by quenching with an electrophile, can be a viable strategy for introducing substituents onto the aromatic ring. mdpi.com This approach circumvents the need for traditional SEAr or SNAr conditions.

Ring Expansion or Contraction Reactions

Ring Expansion:

The expansion of the five-membered lactam ring of the isoindolinone core to a six- or seven-membered ring is a synthetically challenging transformation. While ring expansion reactions are well-documented for other heterocyclic systems, such as the conversion of indoles to quinolines, specific methodologies starting from isoindolinones are not prevalent. nih.govnih.gov

One potential conceptual approach could involve the reaction of the lactam carbonyl group. For instance, reaction with hydrazine (B178648) hydrate (B1144303) has been shown to convert 3-hydroxyisoindolinones into larger heterocyclic systems like phthalazinones, which represents a formal ring expansion and incorporation of additional heteroatoms. mdpi.com

Table 2: Conceptual Ring Expansion Strategies for Isoindolinone Derivatives This table presents theoretical pathways as direct examples for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one are not available.

Reaction Type Reagents/Conditions Potential Product Class
Reaction with Hydrazine H₂NNH₂·H₂O Phthalazinone derivatives
Beckmann Rearrangement (Hypothetical) Oxime formation followed by acid treatment Dihydroisoquinolinone derivatives

Ring Contraction:

Ring contraction of the isoindolinone scaffold is also a thermodynamically and mechanistically demanding process. Such reactions often require the formation of specific intermediates that can undergo rearrangement with expulsion of a fragment. wikipedia.org For example, the Favorskii rearrangement of cyclic α-haloketones and the Wolff rearrangement of cyclic α-diazoketones are classic ring contraction methods. ntu.ac.uk Applying these strategies to the isoindolinone core would necessitate significant synthetic modifications to introduce the required functional groups.

There are no specific examples in the surveyed literature of ring contraction reactions being applied to 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one or closely related simple isoindolinones.

Mechanistic Investigations of Reaction Pathways Involving the Compound

Detailed mechanistic investigations specifically for the reaction pathways of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one are not available in the current body of scientific literature. However, the mechanisms of the fundamental reactions discussed above can be inferred from established principles of organic chemistry.

Aromatic Electrophilic Substitution: Any SEAr reaction on the benzene ring would proceed through a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate). The rate-determining step is the formation of this intermediate, and its stability dictates the regiochemical outcome (preferential substitution at C5 and C7). uci.edu

Aromatic Nucleophilic Substitution: A potential SNAr mechanism on a suitably substituted isoindolinone (e.g., with a nitro group and a halogen) would involve the initial addition of a nucleophile to form a negatively charged Meisenheimer complex. The negative charge would be delocalized onto the electron-withdrawing groups. The subsequent loss of the leaving group would be fast and would restore the aromaticity of the ring. wikipedia.org

Reactions at the Lactam Moiety: Mechanistic studies on related systems suggest that reactions involving the lactam portion of the molecule are more common. For example, the synthesis of some functionalized isoindolinones proceeds via the generation of acyliminium ions as reactive intermediates. researchgate.net

Due to the lack of specific experimental data for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, any detailed mechanistic discussion remains speculative and would be based on analogies to more extensively studied chemical systems.

Computational and Theoretical Investigations of 3 2 Hydroxyethyl 2,3 Dihydro 1h Isoindol 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system, which in turn governs its structure and reactivity.

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of organic molecules due to its balance of computational cost and accuracy. mdpi.com DFT calculations are used to determine the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one in its ground state.

These calculations can also yield various electronic properties and global reactivity descriptors. By analyzing the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com For instance, the carbonyl oxygen and the hydroxyl group's oxygen atom are expected to be regions of high electron density (negative potential), while the hydrogen of the hydroxyl group would be a region of positive potential.

Commonly used functionals for such studies on pharmaceutical-like molecules include B3LYP, often paired with basis sets like 6-311++G(d,p), to accurately model the electronic structure and properties. mdpi.com

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Molecular System.
ParameterFormulaSignificance
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / ηInverse of hardness; indicates higher reactivity.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Chemical Potential (μ)-(I + A) / 2Related to the "escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity to accept electrons.

Note: I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO). These descriptors provide a quantitative framework for assessing the chemical reactivity of a molecule. edu.krd A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a molecule with a large gap is "hard" and more stable. edu.krd

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgnih.gov Conversely, a large gap implies greater stability. edu.krd Analysis of the spatial distribution of these orbitals reveals the likely sites for chemical reactions. For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group and the benzene (B151609) ring, which can accept electron density.

Table 2: Representative Frontier Orbital Energies and Gap for a Heterocyclic Compound.
ParameterEnergy (eV)
EHOMO-6.472
ELUMO-0.157
Energy Gap (ΔE)6.315

Note: Data is illustrative, based on values for similar compounds found in computational studies. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a direct measure of the molecule's excitability. edu.krd

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one are intrinsically linked to its three-dimensional structure and flexibility. The presence of a rotatable hydroxyethyl (B10761427) side chain allows the molecule to adopt various conformations.

Conformational analysis aims to identify the most stable conformers (energy minima) of the molecule. This can be achieved by systematically rotating the single bonds in the side chain (e.g., N-C, C-C, C-O) and calculating the potential energy at each step. X-ray crystallography studies on the related compound 2-(2-hydroxyethyl)isoindoline-1,3-dione have shown that the hydroxyethyl substituent adopts a "coiled" conformation in the solid state, with a specific N-C-C-O torsion angle of -65.3°. researchgate.netresearchgate.net Similar folded conformations may be energetically favorable for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one to facilitate intramolecular interactions.

Molecular Dynamics (MD) simulations can provide further insight by modeling the atomic motions of the molecule over time, typically in a simulated physiological environment (e.g., in a water box). MD simulations reveal the dynamic behavior of the molecule, the stability of different conformations, and the nature of its interactions with solvent molecules.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic properties, which can be used to validate experimental data and confirm molecular structures.

DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. semanticscholar.org For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, key predicted vibrations would include the C=O stretching of the lactam, O-H stretching of the alcohol, C-N stretching, and various vibrations associated with the aromatic ring.

Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). semanticscholar.org The predicted ¹H and ¹³C NMR chemical shifts can be compared directly with experimental spectra to aid in signal assignment and structural confirmation. semanticscholar.org For related isoindolinone structures, experimental NMR spectra have been successfully recorded and interpreted. nih.govresearchgate.net

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm).
ProtonCalculated δ (ppm)Experimental δ (ppm)
Aromatic-H7.4 - 7.97.3 - 7.8
CH (Position 3)4.5 - 5.04.6
N-CH₂3.6 - 4.03.8
O-CH₂3.7 - 4.13.9
OH2.5 - 3.53.0 (variable)

Note: This table illustrates the typical correlation between theoretical and experimental NMR data. Actual values would depend on the specific computational method and solvent used. semanticscholar.org

Molecular Modeling and Docking Studies for Ligand-Target Interaction Hypothesis

To explore the potential of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one as a biologically active agent, molecular docking studies are employed. These simulations aim to predict how the molecule (the ligand) might bind to the active site of a biological target, such as an enzyme or a receptor.

The molecular docking process begins with the three-dimensional structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). The ligand's structure is optimized using methods like DFT as described above.

Docking software then systematically explores various possible orientations and conformations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding free energy (ΔG) in kcal/mol. nih.gov More negative scores suggest a more favorable binding interaction. nih.gov

Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, the hydroxyl group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, while the aromatic ring can engage in π-π stacking with residues like tyrosine or phenylalanine. nih.gov Such studies on related isoindoline-1,3-dione derivatives have successfully identified key interactions within enzyme active sites. nih.gov

Role As a Synthetic Intermediate and Future Research Directions

Utilization of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one in Complex Molecule Synthesis

The utility of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one as a synthetic intermediate is anchored by its bifunctional nature. The isoindolinone core provides a rigid scaffold that is prevalent in many biologically active molecules, while the primary alcohol of the 2-hydroxyethyl side chain offers a reactive site for a multitude of chemical transformations. This allows for its elaboration into more complex structures through reactions such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

The isoindolinone skeleton is a core component of numerous natural products, including various alkaloids with diverse biological activities. nih.govnih.gov For instance, this structural motif is found in macrocyclic polyketides like the cytochalasan alkaloids and in cytotoxic metabolites such as Chlorizidine A, which features a 5H-pyrrolo[2,1-a]isoindolinone ring system. nih.gov

While direct total synthesis of a natural product using 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one as the starting material is not prominently documented, its potential as a building block for analogues of these natural products is significant. The hydroxyethyl (B10761427) group can be modified to introduce side chains or macrocyclic rings, mimicking the complex architecture of natural isoindolinone-containing compounds. The synthesis of cytochalasin D, for example, involves the creation of an isoindolinone core onto which a complex macrocycle is fused, demonstrating a synthetic strategy where a pre-functionalized isoindolinone could be highly advantageous. nih.gov

The isoindoline (B1297411) core is a cornerstone for many active pharmaceutical ingredients. mdpi.com Several commercial drugs, including the immunomodulatory agents lenalidomide (B1683929) and thalidomide (B1683933), and the anxiolytic agent pagoclone, are built upon this heterocyclic system. mdpi.commdpi.com These examples underscore the therapeutic importance of the isoindolinone scaffold.

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one serves as a key precursor for creating novel pharmaceutical intermediates. The hydroxyl group can be used to link the isoindolinone core to other pharmacophores or to build more complex fused heterocyclic systems. Research has shown that isoindolinone derivatives can be rationally designed to act as potent inhibitors of specific biological targets, such as the MDM2-p53 protein-protein interaction, which is crucial in cancer therapy. researchgate.net The title compound provides a versatile starting point for developing extensive libraries of such targeted inhibitors.

Examples of Clinically Relevant Isoindoline-Based Scaffolds
Drug NameCore StructureTherapeutic Area
LenalidomideIsoindolin-1-oneMultiple Myeloma
ThalidomideIsoindoline-1,3-dioneMultiple Myeloma
ChlorthalidoneIsoindolin-1-oneHypertension
MazindolIsoindolineObesity

Exploration of the Compound in Materials Science and Optoelectronic Applications (for related isoindolones)

Isoindole derivatives have attracted considerable attention for their unique properties and potential applications in materials science, particularly in solar energy and optoelectronics. researchgate.net The delocalized π-electron system of the isoindole core is a key feature that makes these compounds candidates for nonlinear optical (NLO) materials. acgpubs.org

While research into 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one for these specific applications is not extensive, related isoindole-1,3-dione compounds have been synthesized and studied for their optical properties. acgpubs.orgresearchgate.netacgpubs.org These studies involve calculating parameters such as the optical band gap (Eg), refractive index (n), and absorbance, which are crucial for determining their suitability as dielectric materials or for other optoelectronic applications. acgpubs.orgresearchgate.netacgpubs.org The presence of the isoindolone core in the title compound, with its inherent π-system, suggests that it could be chemically modified—for instance, by extending conjugation through reactions at the aromatic ring or the lactam functionality—to tune its electronic properties for use in organic electronics or as a component in novel dyes and fluorophores. nih.gov

Development of Novel Methodologies for Isolation and Purification of the Compound

Efficient methods for the synthesis and purification of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one are critical for its use as a synthetic intermediate. One documented method involves the reaction of phthalaldehyde with 2-aminoethanol (also known as kolamine) in an acidic aqueous medium. nih.gov

The reaction proceeds by stirring a mixture of phthalaldehyde in ethanol (B145695) with a solution of 2-aminoethanol in 0.1 M HCl for several hours. nih.gov Following the reaction, a multi-step workup and purification process is employed to isolate the target compound from byproducts and unreacted starting materials. The crude product is subjected to column chromatography on silica (B1680970) gel, a standard and effective technique for purifying moderately polar organic compounds. nih.gov

Purification Protocol for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
StepProcedurePurpose
1. Reaction Workup The reaction mixture is filtered and evaporated to dryness under reduced pressure.Removal of solvent and insoluble materials.
2. Extraction The residue is dissolved in chloroform (B151607) (CHCl₃), washed with water, dried, and evaporated.To separate the organic product from aqueous soluble impurities.
3. Column Chromatography The crude residue is purified on a silica gel column.Isolation of the target compound from byproducts.
4. Elution The column is eluted with a mixture of chloroform and ethanol (9:1 v/v).To move the compound through the silica gel at an optimal rate for separation.
5. Crystallization The purified compound can be further crystallized from a chloroform/toluene mixture.To obtain a high-purity, crystalline solid.

This table is based on the methodology described for the isolation of related compounds from the reaction of phthalaldehyde and 2-aminoethanol. nih.gov

Emerging Research Areas in Isoindolone Chemistry Relevant to this Compound

The field of isoindolone chemistry is continually evolving, with several emerging research areas that are highly relevant to the future applications of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.

One major trend is the development of novel, more efficient synthetic methodologies. This includes metal-catalyzed reactions (e.g., using Rh(III), Pd(II), Ru(II)), metal-free radical-driven methods, and multicomponent reactions to construct the isoindolinone core. researchgate.net Such advancements could provide alternative and more versatile pathways to synthesize derivatives of the title compound.

Another significant area is the expansion of the known biological activities of isoindolinone scaffolds. Researchers are actively exploring isoindolinone derivatives as inhibitors for new therapeutic targets, such as Hematopoietic Progenitor Kinase 1 (HPK1) for cancer treatment, and as novel antiviral and antimicrobial agents. researchgate.netnih.gov The title compound, with its reactive hydroxyl group, is an ideal starting point for creating new libraries of compounds to be screened for these activities.

Furthermore, isoindoles are being increasingly used as versatile synthons for constructing complex polycyclic and heterocyclic systems. researchgate.net The Diels-Alder reaction, for example, is a characteristic reaction of isoindoles that allows for the rapid assembly of intricate molecular architectures. researchgate.net Methodologies that can convert the isoindolinone core of the title compound into a reactive isoindole diene would open up new avenues for its use in diversity-oriented synthesis.

Conclusion

Summary of Key Academic Contributions and Research Progress for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Detailed academic literature focusing exclusively on 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is exceptionally sparse. The majority of available research revolves around its isomers and related derivatives, particularly those stemming from the reaction of phthalaldehyde with 2-aminoethanol.

One significant study in this area investigated the reaction between phthalaldehyde and 2-aminoethanol, which leads to the formation of a related compound, 2-(2-hydroxyethyl)-3-[(2-hydroxyethyl)imino]isoindolin-1-one. nih.govresearchgate.net Within this research, an unstable intermediate was observed to decompose into two products: 3-[(2-hydroxyethyl)imino]isoindolin-1-one and a compound identified as 2-(2-hydroxyethyl)-2,3-dihydro-1H-benzo[c]pyrrol-1-one. nih.gov This latter compound is an isomer of the subject of this article, 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, differing in the position of the hydroxyethyl (B10761427) group on the nitrogen atom of the isoindolinone core.

The study of these related compounds provides indirect insights. For instance, the synthesis of the isomeric 2-(2-hydroxyethyl) derivative highlights a potential synthetic route that could be adapted for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, likely involving a different starting material or reaction conditions to achieve the desired substitution pattern. However, without dedicated studies, the specific synthetic methodologies, reaction yields, and purification strategies for the 3-substituted isomer remain speculative.

The broader class of isoindolinones has garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities, however, are associated with the core isoindolinone scaffold and various substituents, and cannot be directly attributed to the specific, unstudied 3-(2-hydroxyethyl) derivative.

Identification of Unaddressed Research Questions and Future Perspectives in the Field

The current body of scientific literature leaves a multitude of unanswered questions regarding 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, presenting a fertile ground for future research.

Key Unaddressed Research Questions:

Synthesis and Characterization: What are the most efficient and stereoselective methods for the synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one? What are its detailed physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry), melting point, solubility, and crystal structure?

Chemical Reactivity: How does the 3-(2-hydroxyethyl) substituent influence the reactivity of the isoindolinone core? What are the potential derivatization reactions involving the hydroxyl group and the lactam functionality?

Biological Activity: Does 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one exhibit any significant biological activities? Screening for potential pharmacological effects, such as anticancer, anti-inflammatory, or neuroprotective properties, is a crucial next step.

Structure-Activity Relationship (SAR) Studies: How does the position of the hydroxyethyl group (at the 3-position versus the 2-position) affect the biological activity of the isoindolinone scaffold? Comparative studies with its well-characterized isomer would be highly informative.

Potential Applications: Could this compound or its derivatives serve as intermediates in the synthesis of more complex molecules, or do they possess intrinsic properties that could be exploited in materials science or as chemical probes?

Future Perspectives:

The future of research on 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one is contingent on foundational studies to synthesize and characterize the compound. Once a reliable synthetic route is established, the exploration of its chemical and biological properties can commence.

Given the pharmacological importance of the isoindolinone scaffold, a primary focus should be on the biological evaluation of this specific derivative. A systematic screening against a panel of biological targets could uncover novel therapeutic leads. Furthermore, the hydroxyl group provides a convenient handle for the synthesis of a library of derivatives, enabling the exploration of structure-activity relationships and the optimization of any identified biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized for higher yields?

The synthesis of isoindolone derivatives typically involves cyclization reactions or modifications of pre-existing isoindolone scaffolds. For example, similar compounds have been synthesized via condensation of isonitriles with substituted quinoline derivatives, followed by purification using flash column chromatography (e.g., EtOAc/hexane gradients, 20:80 to 25:75 ratios) . Optimization strategies include:

  • Temperature control : Lower temperatures may reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
  • Catalyst use : Acidic catalysts like p-TSA improve yields in condensation reactions .
    Yields can vary significantly (70–76%) depending on substituent electronic effects and purification efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the presence of the hydroxyethyl group (δ ~3.6–4.0 ppm for -CH2_2OH) and isoindolone carbonyl (δ ~170–175 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous compounds (e.g., dihedral angles between aromatic rings = 61.91°) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z 362.4) .
  • FT-IR : Confirms carbonyl stretching vibrations (~1680–1720 cm1^{-1}) .

Q. What safety precautions and handling protocols should be implemented when working with isoindolone derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when varying substituents on the isoindolone core?

Discrepancies in yields (e.g., 70% vs. 76% for similar compounds ) often arise from:

  • Steric effects : Bulky substituents (e.g., trifluoromethyl groups) hinder cyclization.
  • Electronic effects : Electron-withdrawing groups stabilize intermediates, improving yields.
  • Purification challenges : Flash chromatography with optimized solvent ratios (e.g., EtOAc/hexane gradients) enhances separation of diastereomers .
    Methodological recommendation : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What computational modeling approaches are suitable for predicting the bioactive conformations of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one in drug-target interactions?

  • Molecular docking : Predict binding modes to targets like HIV-1 integrase by aligning the isoindolone core with Mg2+^{2+}/Mn2+^{2+} cofactor-binding sites .
  • Molecular dynamics (MD) simulations : Assess stability of hydroxyethyl group interactions in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories).
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced bioactivity .

Q. What strategies can be employed to enhance the selectivity of isoindolone-based inhibitors in enzymatic assays, particularly regarding metal cofactor requirements?

  • Chelation engineering : Replace dihydroxybenzoyl moieties with rigidified 2,3-dihydroxyisoindolone systems to favor Mg2+^{2+} over Mn2+^{2+} binding .
  • Substituent tuning : Introduce electron-rich groups (e.g., methoxy) to enhance π-stacking with hydrophobic enzyme pockets.
  • Activity cliffs : Use SAR studies to identify critical positions (e.g., C-6/C-7 hydroxyls) that modulate selectivity for strand-transfer vs. 3'-processing in HIV-1 integrase .

Data Contradiction Analysis

  • Stereochemical outcomes : Conflicting diastereomer ratios (e.g., E/Z = 2.28:1 vs. 9.1:1 ) may arise from divergent reaction mechanisms. Validate via NOESY NMR or chiral HPLC.
  • Biological activity : Differences in cofactor dependency (Mn2+^{2+} vs. Mg2+^{2+}) highlight the need for standardized assay conditions (e.g., buffer pH, ionic strength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.